molecular formula C11H13BrN2O B7868786 1-[(4-Bromophenyl)methyl]-3-cyclopropylurea

1-[(4-Bromophenyl)methyl]-3-cyclopropylurea

Cat. No.: B7868786
M. Wt: 269.14 g/mol
InChI Key: XUNUDMIXFBJTBU-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-3-cyclopropylurea is a urea derivative characterized by a urea core substituted with a 4-bromophenylmethyl group and a cyclopropyl moiety. Its molecular formula is C₁₁H₁₂BrN₂O, with a molecular weight of 283.14 g/mol. The bromophenyl group introduces significant lipophilicity and electronic effects, while the cyclopropyl ring enhances metabolic stability by resisting oxidative degradation.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-3-1-8(2-4-9)7-13-11(15)14-10-5-6-10/h1-4,10H,5-7H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNUDMIXFBJTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]-3-cyclopropylurea typically involves the reaction of 4-bromobenzylamine with cyclopropyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)methyl]-3-cyclopropylurea can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The urea moiety can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Nucleophilic substitution: Products include azido derivatives or thiocyanate derivatives.

    Oxidation: Products include hydroxylated or carboxylated derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-3-cyclopropylurea has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism by which 1-[(4-Bromophenyl)methyl]-3-cyclopropylurea exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ureas

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea
  • Molecular Formula : C₁₀H₁₁ClN₂O₂
  • Molecular Weight : 226.66 g/mol
  • Key Features: Substituted with a 2-chloro-4-hydroxyphenyl group. Chlorine’s electron-withdrawing effect may enhance binding to electron-rich biological targets.
Flucycloxuron
  • Molecular Formula : C₂₄H₁₈ClF₂N₃O₄
  • Molecular Weight : 485.87 g/mol
  • Key Features : Contains a 4-chlorophenyl group, a difluorobenzoyl moiety, and a cyclopropylmethylidene group. The difluorobenzoyl substituent enhances insect growth regulator activity by targeting chitin synthesis.
  • Applications : Commercial insect growth regulator used in pest control .

Comparison :

  • Functional Groups : The absence of a benzoyl group in 1-[(4-Bromophenyl)methyl]-3-cyclopropylurea may limit its insecticidal activity but broaden its pharmacological versatility.

Halogenated Aryl Compounds with Non-Urea Cores

Mercury, bromo[1-(4-bromophenyl)-2-ethoxy-2-oxoethyl]-* (CAS 10338-78-0)
  • Molecular Formula : C₉H₉Br₂HgO₂
  • Molecular Weight : 504.58 g/mol
  • Key Features : Mercury-centered compound with a bromophenyl group and ethoxy-oxoethyl chain. Mercury confers high toxicity and biocidal properties.
  • Applications : Historically used in biocides or preservatives, though restricted due to environmental concerns .

Comparison :

  • Core Structure : The mercury atom distinguishes this compound’s reactivity and toxicity profile from urea derivatives.
  • Bromophenyl Role : Both compounds utilize bromine for steric and electronic effects, but the target urea derivative avoids heavy-metal toxicity.

Cycloalkyl-Substituted Ureas

1-[(1R,3R)-3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-1H-indazol-4-yl)urea
  • Molecular Formula : C₂₁H₂₂FN₅O
  • Molecular Weight : 379.44 g/mol
  • Key Features : Contains a fluorophenyl group and a bicyclic indazolyl substituent. The cyclopentyl ring introduces conformational flexibility.
  • Applications : Studied for kinase inhibition in cancer therapy .

Comparison :

  • Cycloalkyl Groups : The cyclopropyl group in the target compound provides greater rigidity and metabolic stability than cyclopentyl.
  • Halogen Position : Fluorine’s electronegativity enhances hydrogen bonding, whereas bromine’s size may improve hydrophobic interactions.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound C₁₁H₁₂BrN₂O 283.14 4-Bromophenylmethyl, Cyclopropyl Pharmaceutical research -
1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea C₁₀H₁₁ClN₂O₂ 226.66 2-Chloro-4-hydroxyphenyl Agrochemical research
Flucycloxuron C₂₄H₁₈ClF₂N₃O₄ 485.87 4-Chlorophenyl, Difluorobenzoyl Insect growth regulator
Mercury, bromo[1-(4-bromophenyl)-2-ethoxy-2-oxoethyl]-* C₉H₉Br₂HgO₂ 504.58 Bromophenyl, Hg, Ethoxy-oxoethyl Biocidal applications
1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-1H-indazol-4-yl)urea C₂₁H₂₂FN₅O 379.44 2-Fluorophenyl, Indazolyl, Cyclopentyl Kinase inhibition

Key Findings and Implications

  • Halogen Effects : Bromine’s larger atomic radius enhances lipophilicity and van der Waals interactions compared to chlorine or fluorine, making the target compound suitable for targets requiring hydrophobic binding pockets.
  • Metabolic Stability : The cyclopropyl group in urea derivatives improves resistance to oxidative metabolism, a critical advantage over larger cycloalkyl substituents.

Biological Activity

1-[(4-Bromophenyl)methyl]-3-cyclopropylurea is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a bromophenyl group attached to a cyclopropylurea moiety. The presence of the bromine atom imparts unique electronic properties that enhance its interaction with biological targets. This compound can undergo several chemical transformations, including substitution reactions and hydrolysis, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropylurea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related urea compounds have demonstrated their effectiveness against a range of bacterial and fungal pathogens. The minimal inhibitory concentration (MIC) values for these compounds suggest potent antibacterial effects, making them promising candidates for further development as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown selective cytotoxicity against different cancer cell lines. For example, one study reported that derivatives of cyclopropylureas exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 μM to 25 μM against several cancer types, including breast and prostate cancers .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study investigated the effects of cyclopropylureas on leukemia cell lines, revealing that certain derivatives significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis through caspase activation.
  • Case Study 2 : Another study focused on the anti-inflammatory properties of similar urea compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

CompoundStructureBiological ActivityMIC (μg/mL)GI50 (μM)
This compoundStructureAntimicrobial, AnticancerTBDTBD
1-(2-Chlorophenyl)-3-cyclopropylureaStructureAnticancerTBDTBD
1-(2-Fluorophenyl)-3-cyclopropylureaStructureAntimicrobialTBDTBD

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